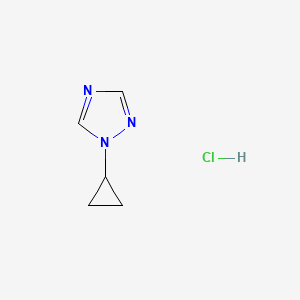![molecular formula C10H15ClFNO B13506918 Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is an organic compound that features a fluorinated aromatic ring and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common route starts with the fluorination of a methoxy-substituted benzylamine. The reaction conditions often include the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reductive amination with ethylamine under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the fully reduced amine.
Substitution: The products depend on the nucleophile used, often resulting in substituted aromatic compounds.
Scientific Research Applications
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine hydrochloride
- Ethyl[(3-bromo-4-methoxyphenyl)methyl]amine hydrochloride
- Ethyl[(3-iodo-4-methoxyphenyl)methyl]amine hydrochloride
Uniqueness
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.
Properties
Molecular Formula |
C10H15ClFNO |
|---|---|
Molecular Weight |
219.68 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-12-7-8-4-5-10(13-2)9(11)6-8;/h4-6,12H,3,7H2,1-2H3;1H |
InChI Key |
UXFORGPCPPIAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


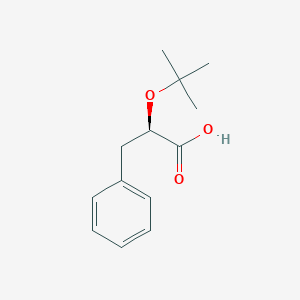
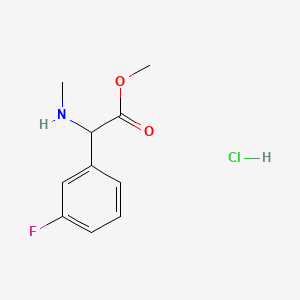
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
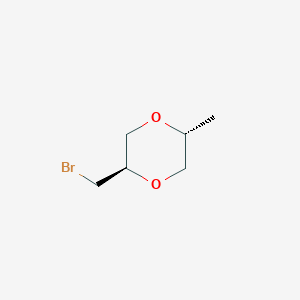

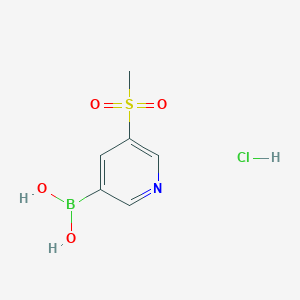
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
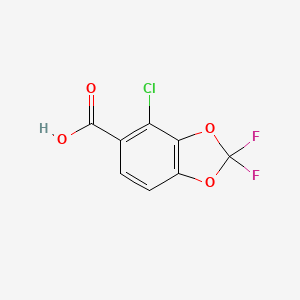
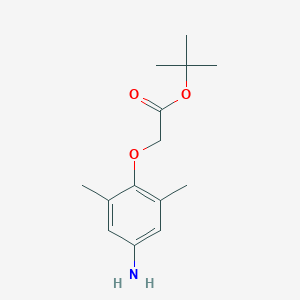
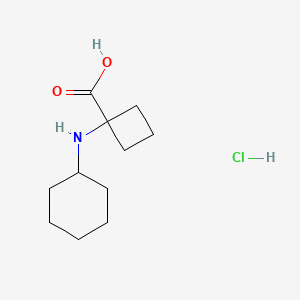
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
